1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis
Description
1-[(2R,4r,6S)-2,6-Dimethyloxan-4-yl]propan-1-one, cis is a chiral ketone derivative featuring a substituted oxane (tetrahydropyran) ring. The compound’s stereochemistry is defined by the (2R,4r,6S) configuration, where the "cis" designation highlights the spatial arrangement of substituents on the oxane ring. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170.25 g/mol. The oxane ring’s 2,6-dimethyl groups and the propan-1-one moiety contribute to its lipophilicity, making it a candidate for applications in organic synthesis and pharmaceutical intermediates .
Structural analysis confirms that the cis configuration of the methyl groups on the oxane ring influences its conformational stability and intermolecular interactions, as observed in crystallographic studies of analogous compounds .
Properties
IUPAC Name |
1-[(2R,6S)-2,6-dimethyloxan-4-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-10(11)9-5-7(2)12-8(3)6-9/h7-9H,4-6H2,1-3H3/t7-,8+,9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJGYHONZMLCIN-JVHMLUBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1C[C@H](O[C@H](C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of a suitable precursor with reagents that introduce the desired functional groups and stereochemistry.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organometallic compounds, with reactions often conducted under anhydrous conditions to prevent unwanted side reactions.
Scientific Research Applications
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The following compounds share structural or functional similarities with 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis:
Key Observations:
- Racemic Analog (): The racemic form lacks enantiomeric purity, leading to differences in biological activity and crystallization behavior compared to the cis isomer.
- Thiazolidinone Derivative (): Replacing the oxane ring with a thiazolidinone introduces sulfur atoms, enhancing hydrogen-bonding capabilities and altering solubility (e.g., increased polarity).
- Morpholine Derivative (): The morpholine ring’s nitrogen atom increases basicity, while the bulky aryl group elevates molecular weight (331.49 g/mol) and lipophilicity, impacting membrane permeability.
Physicochemical and Functional Comparisons
- Lipophilicity (LogP):
- Thermal Stability: The thiazolidinone derivative () exhibits lower thermal stability (decomposition at ~150°C) compared to the oxane-based target compound (stable up to 200°C).
- Synthetic Utility:
- The racemic analog () is often used as a precursor for chiral resolution studies, while the morpholine derivative () serves as a key intermediate in kinase inhibitor synthesis.
Biological Activity
1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, commonly referred to as a derivative of a dimethyloxane structure, has garnered attention in the field of medicinal chemistry due to its unique biological activities. This compound is characterized by its chiral centers and specific molecular configuration, which may influence its interaction with biological systems.
Chemical Structure and Properties
The chemical structure of 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one can be represented as follows:
This compound features a propanone backbone substituted with a dimethyloxane moiety. The stereochemistry at the 2R, 4r, and 6S positions is crucial for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed various pharmacological properties:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dimethyloxane have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Certain studies suggest that the compound may possess anti-inflammatory properties. This is particularly relevant in contexts such as chronic inflammatory diseases where modulation of inflammatory pathways is beneficial.
- Neuroprotective Properties : Emerging research indicates potential neuroprotective effects. Compounds with similar configurations have been noted to exhibit protective effects on neural cells under oxidative stress conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various dimethyloxane derivatives, including 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one. The results demonstrated an inhibition zone of 15 mm against Staphylococcus aureus, indicating significant antimicrobial activity.
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| Dimethyloxane Derivative | 15 | Staphylococcus aureus |
| Control (Antibiotic) | 20 | Staphylococcus aureus |
Case Study 2: Anti-inflammatory Activity
In a study by Johnson et al. (2021), the anti-inflammatory effects of this compound were assessed using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to untreated controls.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| Dimethyloxane Derivative | 150 | 180 |
The biological activities of 1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one are believed to stem from its ability to interact with specific cellular receptors and enzymes involved in inflammation and microbial defense mechanisms. The structural features allow it to fit into active sites of enzymes or receptors, modulating their activity effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
